3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL
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Overview
Description
3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL typically involves multi-step organic reactions. The starting materials often include substituted phenols and benzooxazole derivatives. The reaction conditions may involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce bromine atoms into the phenol ring. The ethoxy group can be introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of dehalogenated or reduced derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and benzooxazole moiety play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-6-methoxy-2-[(2-phenyl-benzooxazol-5-ylimino)-methyl]-phenol
- 3,4-Dibromo-6-ethoxy-2-[(2-phenyl-benzimidazol-5-ylimino)-methyl]-phenol
Uniqueness
3,4-DIBROMO-6-ETHOXY-2-[(E)-[(2-PHENYL-1,3-BENZOXAZOL-5-YL)IMINO]METHYL]PHENOL is unique due to the presence of both bromine atoms and an ethoxy group, which contribute to its distinct chemical properties and potential applications. The benzooxazole moiety further enhances its reactivity and binding affinity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H16Br2N2O3 |
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Molecular Weight |
516.2g/mol |
IUPAC Name |
3,4-dibromo-6-ethoxy-2-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O3/c1-2-28-19-11-16(23)20(24)15(21(19)27)12-25-14-8-9-18-17(10-14)26-22(29-18)13-6-4-3-5-7-13/h3-12,27H,2H2,1H3 |
InChI Key |
LCHAJVVVGHCTCX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)Br)Br |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)Br)Br |
Origin of Product |
United States |
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